molecular formula C24H20ClN3O4S B3009287 (2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide CAS No. 866348-11-0

(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide

Cat. No.: B3009287
CAS No.: 866348-11-0
M. Wt: 481.95
InChI Key: RHHBMKZPFDRWNJ-PNHLSOANSA-N
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Description

This compound belongs to the chromene-carboxamide class, characterized by a chromene core fused with a carboxamide group. The (2Z)-configuration indicates the spatial arrangement of the sulfonylhydrazinylidene substituent at position 2 of the chromene ring. Key structural features include:

  • N-(3,5-Dimethylphenyl) substituent: The 3,5-dimethylphenyl group provides steric bulk and lipophilicity, which may influence solubility and intermolecular interactions.
  • Chromene-3-carboxamide backbone: The conjugated chromene system contributes to planar geometry, while the carboxamide group enables hydrogen bonding.

Properties

IUPAC Name

(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4S/c1-15-11-16(2)13-19(12-15)26-23(29)21-14-17-5-3-4-6-22(17)32-24(21)27-28-33(30,31)20-9-7-18(25)8-10-20/h3-14,28H,1-2H3,(H,26,29)/b27-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHBMKZPFDRWNJ-PNHLSOANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide is a derivative of chromene that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a chromene backbone with a carboxamide group and a sulfonylhydrazine moiety. The synthesis typically involves multi-step organic reactions, including the formation of the chromene structure followed by the introduction of functional groups that enhance biological activity.

Anticancer Activity

Several studies have explored the anticancer properties of chromene derivatives, including the targeted compound. For instance, coumarin derivatives have shown promising results against various cancer cell lines:

  • Inhibition of Cancer Cell Proliferation : Research indicates that derivatives similar to our compound exhibit significant cytotoxicity against HepG2 and HeLa cancer cell lines, with IC50 values ranging from 0.39 to 4.85 μM, comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit critical enzymes involved in cancer cell survival, such as casein kinase 2 (CK2), which plays a role in tumor progression .

Antimicrobial Activity

Chromene derivatives have also been tested for their antimicrobial efficacy:

  • Broad Spectrum Activity : Some studies report moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations .
  • Specificity : The presence of specific functional groups appears to enhance antibacterial properties, suggesting that structural modifications can significantly impact efficacy .

Study 1: Anticancer Efficacy

A study focusing on various chromene derivatives highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. The results demonstrated that treatment with (2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide led to a marked increase in apoptotic cells compared to controls.

Study 2: Antimicrobial Testing

In another investigation, a series of chromene derivatives were screened for antimicrobial activity against common pathogens. The tested compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values suggesting strong potential for further development as an antimicrobial agent.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets:

Target EnzymeBinding Affinity (kcal/mol)Remarks
CK2-9.5Strong inhibitor potential
hCA IX-8.0Selective inhibition observed

These studies provide insight into how structural features influence binding interactions and biological activity.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chromene derivatives. For instance, a study demonstrated that derivatives similar to the target compound exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 and HeLa cells. These compounds typically function by inducing apoptosis or inhibiting critical pathways involved in tumor growth and proliferation .

  • Mechanism : The mechanism often involves the inhibition of specific enzymes or receptors that are overexpressed in cancer cells. For example, chromene derivatives have been shown to inhibit kinases such as CK2, which is implicated in cancer cell survival .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Research indicates that certain chromene derivatives can modulate inflammatory pathways by acting as inhibitors of the TLR4-MD2 complex, which plays a significant role in mediating inflammatory responses during conditions like sepsis .

  • Efficacy : In vivo studies have reported that these compounds can significantly reduce organ inflammation and improve survival rates in models of sepsis induced by lipopolysaccharides (LPS) .

Comparative Analysis of Chromene Derivatives

To better understand the applications of (2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide, a comparative analysis with other related compounds is presented below.

Compound NameAnticancer Activity (IC50 μM)Anti-inflammatory ActivityMechanism of Action
Target CompoundTBDTBDTBD
Z202.62 - 4.85 (HepG2)Significant reduction in cytokinesTLR4-MD2 inhibitor
4-Fluoro BenzamideComparable to DoxorubicinModerateCK2 inhibition

Case Studies

  • Anticancer Evaluation : A series of coumarin-based compounds were synthesized and tested for their anticancer properties. The results indicated that modifications at specific positions on the chromene ring significantly enhanced cytotoxicity against various cancer cell lines .
  • Inflammation Model : In a sepsis model using mice, a derivative similar to our target compound was shown to improve survival rates and reduce inflammation markers significantly when administered post-LPS injection . This suggests a potential therapeutic role in managing sepsis and other inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene Derivatives with Hydrazinylidene Moieties

(a) Chromene-Thiazolo-Pyrimidine Hybrids (Compounds 11a,b)
  • Structure: Hybrid systems combining chromene with thiazolo-pyrimidine cores and substituted benzylidene groups (e.g., 2,4,6-trimethylbenzylidene in 11a and 4-cyanobenzylidene in 11b) .
  • Key Differences: Substituent Effects: The target compound’s 4-chlorophenylsulfonyl group differs from 11a’s trimethylphenyl and 11b’s cyanophenyl, altering electronic properties (e.g., stronger electron withdrawal in the target compound). Synthetic Yield: Both 11a and 11b exhibit 68% yields, suggesting moderate synthetic efficiency, comparable to typical chromene derivatives. Spectroscopic Data:
  • IR : The CN stretch in 11b (2,209 cm⁻¹) is slightly lower than in 11a (2,219 cm⁻¹), reflecting electronic differences in substituents .
  • ¹H NMR : The target compound’s 3,5-dimethylphenyl group would show distinct aromatic proton splitting compared to 11a’s trimethylbenzylidene.
(b) Pyrimido-Quinazoline Derivatives (Compound 12)
  • Structure : Features a pyrimido-quinazoline core with a 5-methylfuran-2-yl substituent .
  • Key Differences: Core Heterocycles: The target compound’s chromene-carboxamide system contrasts with 12’s fused pyrimido-quinazoline, which may confer different binding affinities. Functional Groups: Compound 12 lacks the sulfonylhydrazinylidene moiety but includes a cyano group (2,220 cm⁻¹ in IR) and carbonyl (1,719 cm⁻¹), highlighting divergent reactivity profiles.

Sulfonamide-Containing Chromene Derivatives

(a) 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12 in )
  • Structure : Chromene-3-carboxamide with a sulfamoylphenyl group .
  • Key Differences :
    • Substituent Position : The sulfamoyl group is at the phenyl ring’s para position, whereas the target compound’s sulfonylhydrazinylidene is directly attached to the chromene.
    • Synthetic Route : Synthesized via condensation with salicylaldehyde, differing from the target compound’s likely hydrazine-based pathway.
(b) Hydrazinylidene-Cyanamide Derivatives (Compounds 13a–e)
  • Structure: Derivatives like 13a (4-methylphenyl) and 13b (4-methoxyphenyl) feature cyano groups and hydrazinylidene linkages .
  • Key Differences :
    • Core Structure : These compounds lack the chromene backbone but share hydrazinylidene motifs.
    • Substituent Impact : The target compound’s 4-chlorophenyl group may enhance electrophilicity compared to 13a’s methyl or 13b’s methoxy groups.

Comparative Data Table

Compound Core Structure Key Substituents Yield IR (CN stretch, cm⁻¹) Notable NMR Signals
Target Compound Chromene-3-carboxamide 4-Cl-C₆H₄-SO₂-NH-N=C, 3,5-Me₂-C₆H₃ N/A ~2,200 (estimated) Aromatic protons: δ 6.5–8.0 (split)
11a Thiazolo-pyrimidine-chromene 2,4,6-Trimethylbenzylidene 68% 2,219 δ 7.94 (=CH), δ 2.37 (3 CH₃)
11b Thiazolo-pyrimidine-chromene 4-Cyanobenzylidene 68% 2,209 δ 8.01 (=CH), δ 7.41 (ArH)
13a Cyanamide-hydrazinylidene 4-Methylphenyl 94% 2,214 δ 7.20 (NH₂), δ 2.30 (CH₃)
13b Cyanamide-hydrazinylidene 4-Methoxyphenyl 95% 2,212 δ 3.77 (OCH₃), δ 7.00 (ArH)

Research Findings and Implications

Synthetic Efficiency : The target compound’s synthesis likely involves hydrazine coupling, analogous to methods in . Yields for similar compounds (68–95%) suggest room for optimization.

Solubility and Bioavailability : The 3,5-dimethylphenyl group increases lipophilicity, which could reduce aqueous solubility compared to sulfamoylphenyl derivatives (e.g., compound 12 in ).

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